Einecs 278-845-1

Description

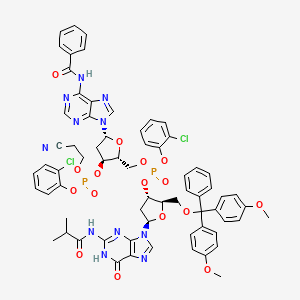

Chemical biology research frequently involves the investigation and manipulation of biological systems using custom-designed molecules. Complex bioconjugates, which are created by linking different molecular components such as peptides, lipids, and nucleic acids, are central to this field. The precise chemical synthesis of these molecules allows for the introduction of specific modifications that can probe, report on, or modulate biological processes. Einecs 278-845-1, a fully protected dinucleotide, represents a quintessential reagent developed for the assembly of one of the most important classes of bioconjugates: synthetic nucleic acids.

Synthetic oligonucleotide analogues are short, chemically synthesized chains of nucleic acids that are designed to mimic or interact with natural DNA and RNA. Their significance in research is vast, with applications ranging from primers in PCR and sequencing to therapeutic agents like antisense oligonucleotides and small interfering RNAs (siRNAs). wikipedia.org The ability to introduce specific chemical modifications into these analogues allows researchers to enhance their properties, such as stability against nuclease degradation, binding affinity, and cellular uptake.

The compound this compound, with the full chemical name 3'-adenylic acid, 5'-o-(bis(4-methoxyphenyl)phenylmethyl)-p-(2-chlorophenyl)-2'-deoxy-n-(2-methyl-1-oxopropyl)guanylyl-(3'.5')-n-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester , is a building block, or "synthon," specifically designed for the phosphotriester method of oligonucleotide synthesis. beilstein-journals.org Its complex structure contains multiple protecting groups, each serving a critical function in ensuring the precision of the synthesis. These groups temporarily block reactive sites on the nucleobases, the sugar, and the phosphate (B84403) backbone, preventing unwanted side reactions during the stepwise assembly of the oligonucleotide chain. chemblink.comdiva-portal.org

The key components of this compound are detailed in the table below, illustrating the sophisticated chemical strategy required for modern oligonucleotide synthesis.

| Component | Chemical Group | Function |

| Backbone | Deoxyadenosine-Guanosine Dimer | Forms the core dinucleotide sequence. |

| 5'-OH Protector | Bis(4-methoxyphenyl)phenylmethyl (DMT) | Protects the 5'-hydroxyl group of the guanosine; it is acid-labile, allowing for controlled removal before the next coupling step. libretexts.orgwikipedia.org |

| Base Protectors | N-benzoyl (for Adenine), N-(2-methyl-1-oxopropyl) (isobutyryl, for Guanine) | Protects the exocyclic amino groups of the nucleobases from modification during synthesis. diva-portal.org |

| Phosphate Protectors | 2-chlorophenyl | Protects the phosphotriester internucleotide linkage, neutralizing its charge and increasing solubility in organic solvents. ontosight.ai |

| 3'-Terminus Protector | 2-cyanoethyl ester | Protects the terminal phosphate group; it is base-labile and removed during the final deprotection step. libretexts.org |

The ability to synthesize oligonucleotides chemically has been a long-standing goal in chemical biology, with methods evolving significantly over decades. The journey began in the 1950s with the pioneering work on the phosphodiester method by H. G. Khorana. idtdna.com While groundbreaking, this approach was limited by low yields and the formation of side products due to the charged nature of the phosphate backbone.

A major advancement came with the development of the phosphotriester method in the 1960s by groups led by R. Letsinger and C. Reese. wikipedia.orgidtdna.com This approach, for which compounds like this compound are designed, involves protecting the phosphate backbone with an aryl group, such as the o-chlorophenyl group found in this compound. wikipedia.orgontosight.ai This protection renders the internucleotide linkage uncharged, which prevents branching and improves solubility in the organic solvents used for synthesis, leading to higher coupling efficiencies and facilitating the synthesis of longer oligonucleotides. wikipedia.org Coupling efficiencies for the phosphotriester method could reliably attain at least 95%. nih.gov

The phosphotriester method was eventually largely superseded by the even more efficient phosphoramidite (B1245037) method , introduced by Marvin Caruthers in the early 1980s. idtdna.com This is now the gold standard for automated solid-phase oligonucleotide synthesis. eurofinsgenomics.eu The phosphoramidite method uses different activating agents and results in very high coupling efficiencies, often exceeding 99%. idtdna.comeurofinsus.com Despite the prevalence of the phosphoramidite method, the chemical principles and protecting group strategies developed for the phosphotriester approach were foundational and many, such as the DMT and base-protecting groups, are still in use today. libretexts.orgidtdna.com

The table below compares the key features of these major synthesis methodologies.

| Synthesis Method | Key Feature | Typical Coupling Efficiency | Time Period |

| Phosphodiester | Unprotected phosphodiester linkage | Low | 1950s - 1960s |

| Phosphotriester | Protected phosphotriester linkage (e.g., with 2-chlorophenyl) | >95% | 1960s - 1980s |

| Phosphoramidite | Phosphoramidite monomers activated by a weak acid (e.g., tetrazole) | >99% | 1980s - Present |

The identifier "this compound" itself originates from the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created to list all chemical substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981. beilstein-journals.org EINECS, along with the European List of Notified Chemical Substances (ELINCS) and the No-Longer Polymers (NLP) list, forms the basis of the EC Inventory, which is a cornerstone of chemical regulation in the EU, including the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation.

For academic researchers, these inventories serve several crucial functions:

Identification: The unique EC number provides a standardized, unambiguous way to identify a chemical substance, overcoming variations in chemical nomenclature. beilstein-journals.org

Regulatory Compliance: It helps researchers determine the regulatory status of a chemical, which is essential for procurement, handling, and safety protocols within the laboratory. Substances listed in EINECS are considered "phase-in substances" under REACH.

Information Retrieval: The EC number is a key identifier in many chemical databases, facilitating the retrieval of information on properties, synthesis, and published research.

In the context of this compound, its presence in the inventory signifies its availability and use during the formative period of modern oligonucleotide synthesis chemistry, highlighting its role as a fundamental tool in the field.

Properties

CAS No. |

78111-53-2 |

|---|---|

Molecular Formula |

C67H63Cl2N11O16P2 |

Molecular Weight |

1411.1 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-(2-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate |

InChI |

InChI=1S/C67H63Cl2N11O16P2/c1-41(2)63(81)77-66-76-62-59(65(83)78-66)74-40-80(62)57-34-52(54(91-57)36-88-67(43-18-9-6-10-19-43,44-24-28-46(86-3)29-25-44)45-26-30-47(87-4)31-27-45)96-98(85,94-51-23-14-12-21-49(51)69)90-37-55-53(95-97(84,89-33-15-32-70)93-50-22-13-11-20-48(50)68)35-56(92-55)79-39-73-58-60(71-38-72-61(58)79)75-64(82)42-16-7-5-8-17-42/h5-14,16-31,38-41,52-57H,15,33-37H2,1-4H3,(H,71,72,75,82)(H2,76,77,78,81,83)/t52-,53-,54+,55+,56+,57+,97?,98?/m0/s1 |

InChI Key |

SSJDCNLERPXPIT-DTVMXBHISA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OC[C@@H]7[C@H](C[C@@H](O7)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl)OC1=CC=CC=C1Cl |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OCC7C(CC(O7)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl)OC1=CC=CC=C1Cl |

Origin of Product |

United States |

Systematic Classification and Nomenclature Within Chemical Inventories

Elucidation of the Systematic Name: 3'-Adenylic acid, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(2-chlorophenyl)thymidylyl-(3'→5')-N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester

The full IUPAC name for Einecs 278-845-1 is 3'-Adenylic acid, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(2-chlorophenyl)thymidylyl-(3'→5')-N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester . alfa-chemistry.comlabshake.com This name can be deconstructed to understand the structure of the molecule, which is a modified dinucleotide.

The name indicates a molecule composed of two nucleoside units linked together. The nomenclature for oligonucleotides generally proceeds from the 5' end to the 3' end of the sugar-phosphate backbone. ttu.ee However, in this case, the name is based on the 3'-Adenylic acid moiety.

A detailed breakdown of the IUPAC name is as follows:

3'-Adenylic acid : This is the core component of the second nucleotide unit in the dimer. "Adenylic acid" refers to adenosine (B11128) monophosphate (AMP). wikipedia.org The "3'-" indicates that the phosphate (B84403) group is attached to the 3' position of the ribose sugar of adenosine.

thymidylyl-(3'→5')- : This part of the name describes the first nucleotide unit and its linkage to the second. "Thymidylyl" refers to a thymidine (B127349) monophosphate residue. The "(3'→5')" indicates that the 3' position of the thymidine sugar is connected via a phosphodiester bond to the 5' position of the adenosine sugar.

N-benzoyl-2'-deoxy- : These are modifications to the adenosine unit. "2'-deoxy-" signifies that the hydroxyl group at the 2' position of the ribose sugar has been replaced by a hydrogen atom, making it a deoxyribonucleotide. "N-benzoyl-" indicates that a benzoyl group is attached to the exocyclic amine of the adenine (B156593) base.

5'-O-[bis(4-methoxyphenyl)phenylmethyl]- : This describes a protecting group attached to the 5' hydroxyl group of the thymidine unit. The "[bis(4-methoxyphenyl)phenylmethyl]" group, commonly known as a dimethoxytrityl (DMT) group, is a bulky protecting group often used in oligonucleotide synthesis.

P-(2-chlorophenyl) : This indicates that a 2-chlorophenyl group is attached to the phosphorus atom of the phosphodiester linkage. This modification is common in the phosphotriester method of oligonucleotide synthesis.

2-chlorophenyl 2-cyanoethyl ester : This describes the protecting groups on the phosphate group of the 3'-adenylic acid. Specifically, it indicates that the phosphate is a phosphotriester with one ester linkage to a 2-chlorophenyl group and another to a 2-cyanoethyl group. The 2-cyanoethyl group is a widely used phosphate protecting group in solid-phase oligonucleotide synthesis.

Advanced Synthetic Methodologies for Deoxynucleotide Dimer Analogues

Phosphoramidite (B1245037) Chemistry as a Foundational Synthetic Strategy

For nearly four decades, phosphoramidite chemistry has been the gold standard for the chemical synthesis of DNA and its analogues. twistbioscience.com Its enduring prevalence is due to its high efficiency, simplicity, and adaptability to automated solid-phase synthesis, which allows for the creation of oligonucleotides up to 200 base pairs long. twistbioscience.comresearchgate.net The process involves the sequential addition of nucleoside phosphoramidites, which are stabilized nucleoside precursors, to a growing oligonucleotide chain that is chemically bound to a solid support, such as controlled pore glass (CPG) or polystyrene. twistbioscience.comglenresearch.com The synthesis proceeds in the 3' to 5' direction, opposite to biological synthesis. biotage.com

The core of the phosphoramidite method is a four-step cycle that is repeated for each nucleotide addition:

Deblocking/Detritylation: Removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl or DMT group) from the support-bound nucleoside. wikipedia.orgatdbio.com

Coupling: Activation of a new phosphoramidite monomer and its reaction with the deprotected 5'-hydroxyl group of the growing chain. biotage.comatdbio.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences. biosearchtech.comsigmaaldrich.com

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. biotage.comatdbio.com

The success of phosphoramidite synthesis is critically dependent on a carefully orchestrated strategy of protecting reactive functional groups on the nucleosides. twistbioscience.comusp.org These groups prevent unwanted side reactions during the synthesis cycle and are selectively removed at specific stages.

5'-O-DMT (4,4'-Dimethoxytrityl): This acid-labile group is universally used to protect the 5'-hydroxyl group of the nucleoside. twistbioscience.comwikipedia.org Its bulkiness prevents polymerization during the initial functionalization of the solid support. atdbio.com The DMT group is cleaved at the beginning of each synthesis cycle using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent. wikipedia.org The resulting DMT cation is bright orange, providing a convenient method for spectrophotometrically monitoring the efficiency of each coupling step. atdbio.comwikipedia.org

N-Benzoyl: The exocyclic amino groups of adenine (B156593) (N6) and cytosine (N4) are nucleophilic and must be protected to prevent side reactions. atdbio.comsigmaaldrich.com The benzoyl (Bz) group is a common choice for this purpose. wikipedia.orglibretexts.org It is stable throughout the synthesis cycles but can be readily removed during the final deprotection step using aqueous ammonia (B1221849). atdbio.comwikipedia.org Guanine (B1146940) is often protected with an isobutyryl group, while thymine (B56734) requires no amino protection. libretexts.orgpressbooks.pub

2-Chlorophenyl: This group is employed as a protecting group for the phosphate moiety in the phosphotriester approach to oligonucleotide synthesis. openaccessgovernment.org In the context of the named compound, it indicates a modification of the phosphate backbone. Aryl phosphate protecting groups like 2-chlorophenyl are stable during the chain assembly but can be cleaved under specific conditions, often involving oximate ions. openaccessgovernment.orgbeilstein-journals.org

2-Cyanoethyl: The phosphate group of the incoming phosphoramidite monomer is protected by a 2-cyanoethyl group. twistbioscience.comfiveable.me This group is crucial as it prevents undesirable reactions at the phosphorus center during the synthesis cycles. atdbio.com It is stable to the acidic conditions of detritylation and the oxidative conditions of the cycle but is easily removed by β-elimination under the mild alkaline conditions used in the final deprotection step. atdbio.comfiveable.me The byproduct of its removal, acrylonitrile (B1666552), can sometimes form adducts with bases like thymine, a side reaction that can be minimized by careful control of deprotection conditions. atdbio.com

The combination of these protecting groups ensures that the coupling reactions are highly specific and efficient, leading to the desired oligonucleotide sequence.

Table 1: Key Protecting Groups in Deoxynucleotide Dimer Analogue Synthesis

| Protecting Group | Protected Moiety | Key Features | Removal Conditions | Citation |

|---|---|---|---|---|

| 5'-O-DMT | 5'-Hydroxyl | Acid-labile; allows for monitoring of coupling efficiency. | Mild acid (e.g., TCA, DCA). | twistbioscience.comwikipedia.orgatdbio.com |

| N-Benzoyl | Exocyclic amino groups (Adenine, Cytosine) | Stable during synthesis cycle. | Aqueous ammonia during final deprotection. | atdbio.comsigmaaldrich.comwikipedia.org |

| 2-Chlorophenyl | Phosphate (in phosphotriester approach) | Stable during chain assembly. | Specific reagents like oximate ions. | openaccessgovernment.orgbeilstein-journals.org |

| 2-Cyanoethyl | Phosphate (in phosphoramidite) | Stable to acid and oxidation; base-labile. | Mildly alkaline conditions (β-elimination). | twistbioscience.comatdbio.comfiveable.me |

Optimizing Coupling Efficiency:

Activators: The phosphoramidite monomer must be activated by a weak acid to facilitate its reaction with the 5'-hydroxyl group. wikipedia.org Tetrazole and its derivatives, such as 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI) are commonly used activators. biosearchtech.combeilstein-journals.org DCI is noted for its high solubility in acetonitrile, which allows for higher effective concentrations of the phosphoramidite and can reduce the excess of monomer needed. biosearchtech.com

Reaction Conditions: The coupling reaction is sensitive to moisture. Therefore, maintaining anhydrous conditions, particularly with the solvent acetonitrile, is critical for achieving high coupling efficiencies. biosearchtech.com For challenging sequences or long oligonucleotides, adjustments such as increasing the phosphoramidite concentration, extending the coupling time, or using more robust solid supports like polystyrene can improve outcomes. glenresearch.combiosearchtech.com

Solid Support: The choice of solid support, such as controlled pore glass (CPG) or polystyrene, and its properties like pore size and loading capacity, can influence reaction kinetics and, consequently, the coupling efficiency. glenresearch.comumich.edu

Optimizing Deprotection Regimes: Deprotection is the final, multi-step process to remove all protecting groups and cleave the synthesized oligonucleotide from the solid support. wikipedia.org

Base Deprotection: A standard method involves heating the oligonucleotide in concentrated aqueous ammonia to remove the N-acyl (e.g., benzoyl) and 2-cyanoethyl protecting groups. atdbio.comsigmaaldrich.com However, for sensitive modified oligonucleotides, this can cause degradation. atdbio.com

Mild Deprotection: To avoid side reactions and degradation, "ultramild" protecting groups (e.g., phenoxyacetyl for adenine) have been developed that can be removed under much milder conditions, such as using potassium carbonate in methanol (B129727) or a mixture of ammonia and methylamine (B109427) at room temperature. atdbio.comsigmaaldrich.com

Order of Operations: The order of cleavage and deprotection can be manipulated to prevent side reactions. For instance, the cyanoethyl groups can be removed while the oligonucleotide is still attached to the support to prevent the formation of acrylonitrile adducts. atdbio.com

Acid-Sensitive Linkages: For oligonucleotides containing acid-sensitive modifications, the detritylation step must be carefully optimized. Studies have shown that the concentration and duration of acid exposure can be minimized while still achieving complete DMT removal, thus preserving the integrity of the final product. researchgate.net

Table 2: Factors Influencing Solid-Phase Synthesis Optimization

| Parameter | Optimization Strategy | Desired Outcome | Citation |

|---|---|---|---|

| Coupling Efficiency | Use of potent activators (e.g., DCI); anhydrous conditions; optimized monomer concentration and time. | Maximization of full-length product yield (>99% per cycle). | biosearchtech.combeilstein-journals.org |

| Depurination | Minimized acid exposure time during detritylation; use of milder acids. | Prevention of base loss, especially for adenine-rich sequences. | researchgate.netglenresearch.com |

| Final Deprotection | Use of "ultramild" protecting groups; optimized base/amine mixtures and temperatures. | Complete and clean removal of all protecting groups without degrading the oligonucleotide. | atdbio.comsigmaaldrich.comcytivalifesciences.com.cn |

| Side Reactions | Reversal of cleavage/deprotection steps; optimized capping. | Minimization of byproducts like N-1 deletions and base modifications (e.g., cyanoethyl adducts). | atdbio.combiosearchtech.com |

Alternative Synthetic Approaches for Specific Dimer Linkages

While phosphoramidite chemistry is dominant, alternative methods have been developed and are sometimes employed for synthesizing specific types of dimer linkages or modified oligonucleotides.

H-Phosphonate Method: This approach involves the coupling of a nucleoside H-phosphonate monomer with a support-bound nucleoside. The resulting H-phosphonate diester linkage is stable to the conditions required for cycle repetition but must be oxidized to a phosphate or thiophosphate in a separate, final step. A key advantage is that the phosphorus atom does not require a protecting group during the coupling reaction. orgsyn.org

Phosphotriester Method: This was a precursor to the phosphoramidite method. It involves coupling a nucleoside 3'-phosphodiester with the 5'-hydroxyl of another nucleoside, using a coupling agent to form a phosphotriester linkage. openaccessgovernment.org While largely superseded due to slower reaction times, it was instrumental in the development of aryl protecting groups like the 2-chlorophenyl group for the phosphate linkage. openaccessgovernment.orgbeilstein-journals.org

Dimer Block Synthesis: For certain applications, it can be advantageous to synthesize a dinucleotide (dimer) block first, which is then incorporated into a growing oligonucleotide chain using standard phosphoramidite chemistry. acs.orgresearchgate.net This strategy can be particularly useful for introducing complex or chirally pure modified linkages, such as methylphosphonates, into a sequence with high fidelity. researchgate.net

Downstream Purification and Analytical Verification Techniques for Synthetic Oligonucleotides

Following synthesis and deprotection, the crude oligonucleotide product is a mixture containing the full-length desired sequence, truncated failure sequences, and chemically modified by-products. atdbio.com Rigorous purification and analysis are essential to ensure the final product meets the required specifications for its intended application.

Purification Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used method for both the analysis and purification of synthetic oligonucleotides. atdbio.comwaters.com

Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. It is particularly effective for purifying "trityl-on" oligonucleotides, where the hydrophobic 5'-DMT group is left on the full-length product, making it significantly more hydrophobic than the capped failure sequences. atdbio.com The DMT group is then cleaved post-purification. Ion-pairing agents are often added to the mobile phase to improve the separation of these charged molecules. waters.comresearchgate.net

Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the number of negatively charged phosphate groups, and thus by length. It is very effective at resolving the full-length product from shorter failure sequences (n-1 resolution) and is useful for purifying longer oligonucleotides (40-100 bases). atdbio.com

Analytical Verification:

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for verifying the identity and purity of synthetic oligonucleotides. researchgate.netnih.gov It provides a precise measurement of the molecular weight of the product, confirming that the correct sequence has been synthesized. Electrospray ionization (ESI) is a common technique used for this purpose. Coupling HPLC with mass spectrometry (LC-MS) allows for the simultaneous separation and mass analysis of the components in the crude product, providing a comprehensive profile of the synthesis quality. researchgate.netphenomenex.com

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| 3'-adenylic acid, 5'-o-(bis(4-methoxyphenyl)phenylmethyl)-p-(2-chlorophenyl)-2'-deoxy-n-(2-methyl-1-oxopropyl)guanylyl-(3'.5')-n-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester |

| 4,4'-Dimethoxytrityl (DMT) |

| N-Benzoyl Adenine |

| N-Benzoyl Cytosine |

| 2-Chlorophenyl Phosphate |

| 2-Cyanoethyl Phosphate |

| Acrylonitrile |

| Trichloroacetic Acid (TCA) |

| Dichloroacetic Acid (DCA) |

| 5-(ethylthio)-1H-tetrazole (ETT) |

| 4,5-dicyanoimidazole (DCI) |

| Acetic Anhydride |

Structural Elucidation and Conformational Analysis of Modified Oligonucleotides

Spectroscopic Methodologies for Investigating Molecular Architecture

Spectroscopic techniques are indispensable for probing the structure of modified oligonucleotides in solution, providing insights into their dynamic nature and conformational equilibria.

A typical set of NMR experiments for a modified oligonucleotide would include:

1D ¹H NMR: To get a general overview of the sample's purity and the types of protons present.

2D DQF-COSY: To identify scalar-coupled protons, particularly within the deoxyribose spin systems.

2D TOCSY: To correlate all protons within a spin system, aiding in the complete assignment of sugar protons.

2D NOESY: To identify spatial proximities and derive distance restraints for structure calculation.

¹H-¹³C HSQC: To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.

¹H-³¹P Correlation: To probe the conformation of the phosphodiester or modified phosphate (B84403) backbone. bruker.com

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for a Modified DNA Duplex. (Note: This is a representative table and does not correspond to Einecs 278-845-1, for which specific data is not publicly available.)

| Nucleotide | H1' (ppm) | H2' (ppm) | H2'' (ppm) | H3' (ppm) | H4' (ppm) | Base (ppm) |

| C1 | 5.95 | 2.10 | 2.45 | 4.75 | 4.15 | 7.50 (H6) |

| T2 | 6.05 | 2.20 | 2.55 | 4.80 | 4.20 | 7.65 (H6) |

| A3 | 6.15 | 2.70 | 2.80 | 4.90 | 4.25 | 8.30 (H8) |

| G4(mod) | 6.20 | 2.65 | 2.75 | 4.85 | 4.30 | 7.95 (H8) |

| C5 | 5.98 | 2.15 | 2.50 | 4.78 | 4.18 | 7.55 (H6) |

Mass spectrometry (MS) is a crucial tool for the verification of the molecular weight of synthesized oligonucleotides and for obtaining sequence information through fragmentation analysis. idtdna.comcolby.edu For complex and protected oligonucleotides like this compound, which contains numerous protecting groups (e.g., bis(4-methoxyphenyl)phenylmethyl, 2-chlorophenyl, 2-methyl-1-oxopropyl, benzoyl, and 2-cyanoethyl ester), MS confirms the successful incorporation of all modifications. ontosight.ai

Two common MS techniques for oligonucleotide analysis are:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This high-throughput method is well-suited for determining the molecular weight of oligonucleotides up to about 50 bases in length. colby.edu

Electrospray Ionization (ESI) MS: ESI-MS is known for its high accuracy and resolution and can be coupled with liquid chromatography (LC-MS) for online separation and analysis. idtdna.comcolby.edu It is particularly useful for analyzing complex mixtures and for obtaining fragmentation data for sequencing.

In the analysis of protected oligonucleotides, the mass spectrum will show a major peak corresponding to the full-length product. Additional peaks may be present due to the incomplete removal of protecting groups, and these can be readily identified by their known masses. idtdna.comcolby.edu For instance, the benzoyl group adds 104 Da, and the isobutyryl group adds 70 Da. colby.edu Fragmentation in the negative ion mode can provide sequence information. nih.gov

Table 2: Expected Mass Contributions of Protecting Groups in a Modified Oligonucleotide. (Based on general knowledge of oligonucleotide synthesis.)

| Protecting Group | Chemical Formula | Added Mass (Da) |

| Dimethoxytrityl (DMT) | C₂₁H₁₉O₂ | 303.36 |

| Benzoyl (Bz) | C₇H₅O | 105.11 |

| Isobutyryl (iBu) | C₄H₇O | 71.09 |

| 2-Cyanoethyl | C₃H₄N | 54.07 |

| 2-Chlorophenyl | C₆H₄Cl | 111.55 |

B-form DNA , the canonical right-handed helix, typically shows a positive band around 275 nm and a negative band around 245 nm. mdpi.com

A-form DNA , a more compact right-handed helix, exhibits a strong positive band around 260 nm and a deep negative band near 210 nm.

Z-form DNA , a left-handed helix, is characterized by an inverted spectrum compared to B-DNA, with a negative band near 290 nm and a positive band around 260 nm. mdpi.com

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Information

While spectroscopic methods provide valuable information about the solution-state structure, X-ray crystallography and, more recently, cryo-EM, can provide high-resolution, three-dimensional atomic models of molecules in the solid state or in a vitrified solution, respectively.

Cryo-Electron Microscopy (Cryo-EM) is an emerging technique for the high-resolution structure determination of large biological macromolecules and their complexes, including those involving nucleic acids. While it has been more widely applied to larger systems like ribosomes and spliceosomes, advances in technology are making it increasingly applicable to smaller complexes.

Computational Chemistry Approaches for Predicting Conformational Preferences and Dynamics

Computational chemistry provides a powerful complement to experimental methods for studying the structure and dynamics of modified oligonucleotides. mdpi.comrsc.orgtandfonline.com

Molecular Dynamics (MD) simulations can model the behavior of an oligonucleotide in a simulated physiological environment (explicit solvent and ions) over time. mdpi.comnih.gov Starting from an initial structural model (e.g., derived from NMR or a canonical A- or B-form), MD simulations can explore the conformational landscape of the molecule, revealing its flexibility, preferred conformations, and the influence of modifications on its structure and dynamics. These simulations can predict parameters like groove widths, helical twist, and the stability of base pairing. rsc.org

Quantum Chemistry (QC) calculations , often based on Density Functional Theory (DFT), can provide highly accurate information about the electronic structure, geometry, and interaction energies of the constituent parts of the oligonucleotide, such as the modified base pairs. rsc.org These calculations are computationally intensive and are typically performed on smaller fragments of the molecule. The results from QC can be used to parameterize the force fields used in MD simulations, improving their accuracy. mdpi.com

Together, these computational approaches can help to rationalize experimental findings and provide a deeper understanding of how chemical modifications at the atomic level translate into changes in the global structure and function of the oligonucleotide. rsc.orgtandfonline.com

Table 3: List of Compound Names Mentioned

| EINECS Number | Full Chemical Name |

| 278-845-1 | 3'-adenylic acid, 5'-o-(bis(4-methoxyphenyl)phenylmethyl)-p-(2-chlorophenyl)-2'-deoxy-n-(2-methyl-1-oxopropyl)guanylyl-(3'.5')-n-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester ontosight.ai |

Molecular Interactions and Biological Mechanisms of Action in Research Systems

Principles of Nucleic Acid Hybridization with Complementary Sequences

Nucleic acid hybridization is the process where two single-stranded, complementary nucleic acid molecules bind to form a double-stranded structure. nih.gov For a synthetic oligonucleotide like Einecs 278-845-1 to participate in hybridization, it would first need to be chemically deprotected to expose the nucleobases and functional groups required for forming Watson-Crick base pairs. The structure as named includes several protecting groups used during solid-phase synthesis: a 5'-O-dimethoxytrityl (DMT) group, N-benzoyl and N-(2-methyl-1-oxopropyl) groups on the bases, and a 2-cyanoethyl group on a terminal phosphate (B84403). ontosight.aiontosight.ai

Once deprotected, the core dinucleotide would consist of 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine (B1662781) linked by a modified phosphotriester backbone. The principles of its hybridization would be governed by the following structural features:

2'-Deoxyribose Sugars: The presence of 2'-deoxyribose sugars classifies the molecule as a DNA oligonucleotide. It would hybridize most strongly to a complementary DNA strand and would also form a stable duplex with a complementary RNA strand.

Phosphotriester Backbone: The internucleoside linkage is a p-(2-chlorophenyl) phosphotriester. This modification neutralizes the negative charge of the natural phosphodiester backbone. This charge neutralization reduces the electrostatic repulsion between the oligonucleotide and its complementary strand, which might be expected to stabilize the duplex. However, research has shown that such phosphotriester modifications, by introducing a chiral center at the phosphorus and altering backbone geometry, generally lead to a decrease in the thermal stability (melting temperature, Tm) of the nucleic acid duplex compared to its natural phosphodiester counterpart.

Sequence Specificity: Hybridization would remain sequence-specific, driven by the formation of hydrogen bonds between adenine (B156593) and thymine (B56734) (or uracil), and guanine (B1146940) and cytosine. The dinucleotide would selectively bind to the sequence 3'-TC-5' on a complementary strand.

Table 1: Influence of Structural Features of this compound on Nucleic Acid Hybridization

| Structural Feature | Component Name | Role in Hybridization |

|---|---|---|

| Core Nucleobases | Deoxyadenosine, Deoxyguanosine | Provides sequence specificity through Watson-Crick base pairing (A-T, G-C). |

| Sugar Backbone | 2'-Deoxyribose | Defines the molecule as DNA; forms a standard B-form helix with complementary DNA. |

| Internucleoside Linkage | p-(2-chlorophenyl) Phosphotriester | Charge-neutral backbone. Generally decreases the thermal stability (Tm) of the duplex compared to natural phosphodiester DNA. |

| Protecting Groups (Pre-deprotection) | 5'-DMT, N-benzoyl, N-isobutyryl, Cyanoethyl | Must be removed for hybridization to occur, as they block the functional groups required for base pairing. |

Interplay with Nucleic Acid-Binding Proteins and Enzymes in Vitro

The interaction of this compound with proteins and enzymes in vitro is profoundly influenced by its extensive chemical modifications, particularly in its fully protected state.

Steric Hindrance from Protecting Groups: The 5'-O-DMT group is exceptionally bulky. researchgate.net Research has shown that this group creates significant steric hindrance, which can prevent or inhibit the binding of enzymes that act on the 5' end of DNA, such as T4 DNA ligase and certain exonucleases. nih.gov Similarly, the protecting groups on the nucleobases would disrupt the specific recognition patterns required by DNA-binding proteins that interact with the major or minor grooves of the DNA helix.

Nuclease Resistance: The phosphotriester backbone modification is a key feature for conferring resistance to nuclease degradation. neb.com Nucleases, which are enzymes that cleave the phosphodiester bonds of natural nucleic acids, often cannot recognize or cleave phosphotriester linkages, making the molecule significantly more stable in environments containing these enzymes. This is a critical property for therapeutic oligonucleotides.

Interaction with Other Proteins: While resistant to nucleases, modified oligonucleotides, especially those with altered backbones like phosphorothioates, are known to have increased non-specific binding to other cellular proteins. nih.govnih.govresearchgate.net The hydrophobic nature of the p-(2-chlorophenyl) phosphotriester in this compound might promote such non-specific interactions with various proteins, which could influence its biological activity and distribution. oup.com However, the bulky protecting groups on the fully protected molecule would likely limit many of these interactions until they are cleaved.

Table 2: Predicted Interplay of Modified this compound with Proteins/Enzymes

| Structural Feature | Predicted Effect on Protein/Enzyme Interaction |

|---|---|

| 5'-O-DMT Group | Sterically blocks access for enzymes like ligases and polymerases to the 5' end. nih.gov |

| p-(2-chlorophenyl) Phosphotriester | Confers high resistance to nuclease degradation. neb.com May increase non-specific binding to other proteins due to increased hydrophobicity. |

| Base-Protecting Groups (N-acyl) | Prevents recognition by sequence-specific DNA-binding proteins. |

Theoretical Considerations for Cellular Uptake and Intracellular Trafficking in Model Systems

For any oligonucleotide-based compound to be effective in a cellular context, it must be able to cross the cell membrane and reach its target within the cell. The chemical modifications of this compound are characteristic of a "prodrug" approach, designed to enhance cellular uptake. jst.go.jp

Intracellular Trafficking: Once inside the cell, the compound is likely contained within endosomal vesicles. nih.govnih.gov The subsequent trafficking pathway would involve movement from early endosomes to late endosomes and potentially to lysosomes for degradation. oup.com A critical and often rate-limiting step for the biological activity of therapeutic oligonucleotides is "endosomal escape," the process by which the molecule exits the endo-lysosomal pathway and enters the cytoplasm or nucleus where its targets (mRNA or DNA) reside. nih.govacs.org

Activation (Deprotection): For the compound to become active after cellular entry, the protecting groups must be cleaved by intracellular enzymes (e.g., esterases) to release the functional dinucleotide. jst.go.jpacs.org The efficiency of both endosomal escape and intracellular deprotection would be critical determinants of the compound's ultimate biological effect in a model system.

| 5. Target Engagement | The deprotected, active dinucleotide hybridizes with its complementary nucleic acid sequence. | Core nucleobase sequence (A, G). |

Applications in Advanced Molecular Biology and Biotechnology Research

Development of Research Probes and Tools

The ability to synthesize custom DNA sequences is foundational to creating highly specific probes and tools for molecular biology research.

DMT-dT phosphoramidite (B1245037) is used in tandem with modified phosphoramidites to generate fluorescently labeled DNA probes. In this process, the majority of the oligonucleotide is assembled using standard phosphoramidites like DMT-dT, while a phosphoramidite carrying a fluorescent dye is incorporated at a specific, desired position. glenresearch.com A common strategy is to use a "Fluorophore-dT phosphoramidite," which replaces a standard thymidine (B127349) residue within the sequence, minimizing disruption to base pairing. glenresearch.comglenresearch.com

These probes are instrumental in techniques such as fluorescence in situ hybridization (FISH), which allows for the detection and imaging of specific DNA or RNA targets within cells. glenresearch.com For instance, ECHO-FISH (Exonuclease-Catalyzed Hybridization of Oligonucleotide Probes) has been successfully used with internally labeled probes to visualize intracellular RNA in living cells, providing insights into the spatiotemporal dynamics of gene expression. glenresearch.com A variety of fluorophores can be incorporated using this method, each with distinct spectral properties, enabling multiplex assays where several targets can be visualized simultaneously. glenresearch.comglenresearch.com

Table 2: Spectroscopic Properties of Common Fluorophores Used in Thymidine-Based Probes

| Fluorophore | Common Abbreviation | Maximal Excitation (nm) | Maximal Emission (nm) |

| Fluorescein | FAM | ~495 | ~520 biosearchtech.com |

| Tetrachlorofluorescein | TET | ~521 | ~536 glenresearch.com |

| Hexachlorofluorescein | HEX | ~535 | ~556 glenresearch.com |

| Quasar® 570 | - | ~548 | ~567 glenresearch.com |

| Quasar® 670 | - | ~647 | ~667 glenresearch.com |

Oligonucleotides synthesized with building blocks like DMT-dT phosphoramidite can function as high-affinity binding agents known as aptamers. amerigoscientific.comsigmaaldrich.comsigmaaldrich.com Aptamers are short, single-stranded DNA or RNA sequences that fold into specific three-dimensional structures, allowing them to bind to a wide range of targets—including proteins, small molecules, and cells—with high specificity and affinity. The synthesis process allows for the creation of vast libraries of random oligonucleotide sequences, from which specific aptamers can be selected through processes like SELEX (Systematic Evolution of Ligands by Exponential Enrichment). These synthetic ligands are valuable tools for biomolecule isolation, purification, and characterization.

Gene Expression Modulation in Mechanistic Studies (e.g., Antisense Oligonucleotide Research)

Antisense oligonucleotides (ASOs) are synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence, thereby modulating the expression of the corresponding gene. ontosight.ai The phosphoramidite method, utilizing reagents such as DMT-dT phosphoramidite, is central to the production of these therapeutic and research tools. tcichemicals.comamerigoscientific.com

A primary mechanism of action for many ASOs involves the enzyme Ribonuclease H (RNase H). This mechanism is employed by "gapmer" ASOs, which are chimeric structures typically containing a central block of DNA-like nucleotides flanked by modified RNA-like nucleotides. tcichemicals.com The DNA segment, synthesized using phosphoramidites including DMT-dT, is crucial for forming a DNA-RNA hybrid duplex when the ASO binds to its target mRNA. tcichemicals.com This hybrid structure is a substrate for RNase H, which selectively cleaves the RNA strand, leading to the degradation of the target mRNA and subsequent downregulation of protein expression. tcichemicals.com

An alternative antisense mechanism involves steric hindrance, where an oligonucleotide binds to an mRNA target and physically blocks the cellular machinery involved in translation or splicing, without degrading the mRNA itself. shigematsu-bio.com This is often achieved using oligonucleotides with extensive backbone or sugar modifications, such as 2'-O-Methyl (2'-OMe) substitutions, which enhance binding affinity and nuclease resistance while not supporting RNase H activity. shigematsu-bio.com Although these modifications differ from standard DNA, the synthesis of the requisite chimeric or fully modified oligonucleotides still relies on the fundamental principles of phosphoramidite chemistry, where building blocks like DMT-dT phosphoramidite can be used for any required deoxythymidine residues in the sequence.

Scaffold Applications in Nanotechnology and Supramolecular Chemistry

The inherent base-pairing rules and predictable structure of DNA make it an exceptional material for programming the self-assembly of complex, nanoscale structures. sci-hub.seunibe.ch The DNA strands used as building blocks for this "DNA nanotechnology" are produced via automated solid-phase synthesis, a process fundamentally reliant on phosphoramidites such as DMT-dT. tandfonline.com

Researchers use these synthetic oligonucleotides to construct a wide variety of two- and three-dimensional shapes, molecular cages, and dynamic nanodevices. sci-hub.se Furthermore, specialized non-nucleosidic branching phosphoramidites can be used in combination with standard monomers like DMT-dT to create covalently linked, comb-shaped, or other branched DNA structures. rsc.org These constructs have found utility in biosensing, gene-profiling, and the organization of other molecules into precise supramolecular arrays. unibe.chrsc.org

Computational and Theoretical Studies in Oligonucleotide Chemistry

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties. acs.orgmdpi.com For a compound like Einecs 278-845-1, QM methods, particularly Density Functional Theory (DFT), would be employed to investigate the effects of its extensive modifications. researchgate.netcsic.es

Calculations would focus on how the various protecting groups—the 5'-O-dimethoxytrityl (DMT), N-benzoyl on deoxyadenosine, N-isobutyryl on deoxyguanosine, and the 2-chlorophenyl phosphotriester—influence the electronic landscape of the dinucleotide. umich.edutandfonline.comcsic.es For instance, the electron-withdrawing or -donating nature of these groups can alter the charge distribution across the molecule, impacting the reactivity of specific sites, such as the lability of the protecting groups themselves or the susceptibility of the phosphotriester linkage to nucleophilic attack. rsc.orgcdnsciencepub.com

Key electronic properties that would be calculated include molecular electrostatic potential (MEP) maps, frontier molecular orbital (HOMO-LUMO) energies, and atomic charges. The MEP map would visualize regions of positive and negative potential, highlighting sites prone to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A hypothetical table of such calculated properties is presented below.

Table 1: Illustrative Quantum Mechanical Properties for this compound (Note: This table is a hypothetical representation of data that would be generated from a QM study.)

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 8.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

These calculations would provide a rational basis for optimizing reaction conditions during oligonucleotide synthesis and deprotection steps. springernature.combeilstein-journals.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While QM methods are powerful for static electronic properties, Molecular Dynamics (MD) simulations are essential for exploring the conformational dynamics of flexible molecules like this compound in a solution environment over time. researchgate.netnih.gov The presence of bulky protecting groups like the 5'-O-DMT and the various N-acyl groups dramatically influences the accessible conformations of the sugar-phosphate backbone and the orientation of the nucleobases. nih.govdiva-portal.orgtandfonline.com

Furthermore, MD simulations provide detailed insights into interactions with solvent molecules. The analysis of radial distribution functions would show how solvent molecules organize around the lipophilic protecting groups and the more polar parts of the molecule, which is crucial for understanding its solubility and behavior in a chromatographic purification context.

Table 2: Representative Data from a Hypothetical MD Simulation of this compound (Note: This table is a hypothetical representation of data that would be generated from an MD study.)

| Parameter | Nucleotide 1 (dA) | Nucleotide 2 (dG) | Description |

| Average Sugar Pucker (P) | 165° (S-type) | 25° (N-type) | Describes the conformation of the deoxyribose ring. |

| RMSD of Backbone Atoms | 1.8 Å | 2.1 Å | Root Mean Square Deviation, indicating the flexibility of the molecule's backbone over time. |

| Solvent Accessible Surface Area (SASA) | 450 Ų | 480 Ų | Measures the surface area of the molecule exposed to the solvent. |

Docking and Scoring Methodologies for Ligand-Target Recognition Prediction

Although this compound is a synthetic intermediate and not a final drug, computational docking could be used to predict potential off-target interactions with proteins, such as the enzymes used in subsequent synthetic steps (e.g., ligases or polymerases if used in a non-standard protocol). researchgate.net More relevantly, understanding its interaction with surfaces, like silica (B1680970) gel used in chromatography, could be modeled.

However, the primary application of docking in this context is often theoretical, predicting how the fully protected oligonucleotide might interact with a biological target if it were to persist in a biological system. Docking programs like ZDOCK or Glide would be used to predict the binding pose of the dinucleotide within the active site of a target protein. rsc.orgacs.org The scoring function, which can be force-field based, empirical, or knowledge-based, then estimates the binding affinity for each pose. escholarship.org

These studies would reveal which parts of the protected dinucleotide—such as the bulky DMT group or the aryl rings of the 2-chlorophenyl groups—contribute most significantly to binding, either through favorable hydrophobic interactions or through steric hindrance. researchgate.net This information is invaluable for designing oligonucleotide prodrugs, where protecting groups might be intentionally designed to modulate target affinity before being cleaved. acs.orgresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis in Oligonucleotide Design

QSAR is a statistical modeling approach that relates the chemical structure of a series of compounds to their biological activity or a specific property. qmul.ac.ukslideshare.net For a molecule like this compound, a QSAR study would not be performed on this single compound but on a library of related, structurally analogous dinucleotides.

The goal would be to build a predictive model for a property of interest. For example, a QSAR model could be developed to predict the efficiency of the next coupling reaction in an oligonucleotide synthesis. The "activity" in this case would be the reaction yield. Descriptors for the model would be derived from the structures of various protected dinucleotides and could include calculated QM properties (like atomic charges on the 3'-hydroxyl) or steric parameters (like the size of the N-acyl protecting group).

Another relevant application is in predicting the retention time in HPLC purification. A Quantitative Structure-Chromatography Relationship (QSCR) model could be built by correlating structural descriptors (e.g., number of aromatic rings, molecular weight, dipole moment) of a series of protected oligonucleotides with their experimentally measured retention times. Such a model would be highly valuable for optimizing purification protocols in a manufacturing setting.

Future Research Directions and Emerging Avenues in Oligonucleotide Science

Integration of Synthetic Oligonucleotides into Advanced Synthetic Biology Systems

Synthetic biology aims to design and construct new biological parts, devices, and systems. Synthetic oligonucleotides are fundamental tools in this endeavor, acting as building blocks for gene synthesis, programmable regulators of gene expression, and components of artificial genetic circuits. The integration of highly modified oligonucleotides, such as Einecs 278-845-1, into these systems represents a significant area of future research.

The complex nature of this compound, a modified dinucleotide, suggests its potential use in constructing synthetic genetic systems with non-natural functionalities. The various chemical moieties attached to this molecule can confer properties like enhanced stability in the cellular environment, which is a critical requirement for the robustness of synthetic biological circuits. Future research will likely focus on how these modifications influence the interactions of synthetic oligonucleotides with the native cellular machinery, such as polymerases and nucleases. Understanding these interactions is key to designing orthogonal genetic systems that can operate in parallel with the host cell's own processes without interference.

Moreover, the incorporation of such modified units could lead to the development of synthetic life forms with expanded genetic alphabets or novel catalytic functions, moving beyond the traditional A, T, C, and G bases.

Innovations in Oligonucleotide Modification Strategies for Enhanced Research Utility

The chemical structure of this compound showcases several modifications that are at the forefront of oligonucleotide research. These modifications are not arbitrary; they are strategically designed to enhance the utility of the oligonucleotide for specific research applications. ontosight.ai

Key modifications present in this compound and their research implications include:

5'-O-bis(4-methoxyphenyl)phenylmethyl (DMT) group: While primarily used as a protecting group in solid-phase oligonucleotide synthesis, the development of novel 5'-protecting groups continues to be an area of innovation, aiming for milder deprotection conditions and improved synthesis yields.

Phosphotriester with a 2-chlorophenyl group: This modification to the phosphate (B84403) backbone neutralizes the negative charge, which can improve cellular uptake. Innovations in backbone modifications are crucial for enhancing the pharmacokinetic properties of oligonucleotide-based drugs and research probes. rsc.org The phosphorothioate (B77711) linkage is another key modification that enhances nuclease resistance. nih.gov

2'-deoxyribose: The absence of a 2'-hydroxyl group makes this a DNA-like unit, which can be important for applications such as antisense technology where the DNA/RNA hybrid is a substrate for RNase H. nih.gov

The table below summarizes some of the key modifications found in synthetic oligonucleotides and their intended functions.

| Modification Type | Example Group | Primary Function in Research |

| 5'-Protecting Group | bis(4-methoxyphenyl)phenylmethyl (DMT) | Facilitates controlled, stepwise synthesis of the oligonucleotide chain. |

| Internucleoside Linkage | 2-chlorophenyl phosphotriester | Enhances cellular uptake by masking the negative charge of the phosphate backbone. ontosight.airsc.org |

| Base Protection | Benzoyl, Isobutyryl | Prevents side reactions at the nucleobases during chemical synthesis. ontosight.ai |

| Sugar Moiety | 2'-deoxy | Confers DNA-like properties; relevant for antisense applications. ontosight.ai |

Future innovations will likely focus on creating novel modifications that allow for more precise control over the oligonucleotide's properties, such as its binding affinity, nuclease resistance, and ability to be delivered to specific cell types or subcellular compartments. nih.gov

High-Throughput Screening Platforms for Novel Oligonucleotide Discovery

High-throughput screening (HTS) is a critical technology in drug discovery and molecular biology, enabling the rapid testing of thousands of compounds. labkey.com In the context of oligonucleotide science, HTS platforms are being developed and utilized to discover novel oligonucleotides with specific biological activities, such as the ability to bind to a particular protein or inhibit the expression of a target gene.

Complex molecules like this compound, while currently cataloged, represent the type of structures that could be identified through HTS of combinatorial chemical libraries. The process typically involves:

Library Generation: The synthesis of large libraries of diverse, modified oligonucleotides.

Assay Development: The creation of a biological or biochemical assay that can report on the desired activity.

Automated Screening: The use of robotics and automated data analysis to test the library against the assay. labkey.com

Future advancements in HTS for oligonucleotide discovery will likely involve the integration of microfluidics and next-generation sequencing, allowing for even larger and more complex libraries to be screened with greater speed and lower cost. Furthermore, the development of cell-based HTS assays will be crucial for identifying oligonucleotides that are not only active against their target but also have the ability to function within the complex environment of a living cell.

The table below outlines the typical stages of an HTS campaign for oligonucleotide discovery.

| Stage | Description | Key Technologies |

| Library Design & Synthesis | Creation of a diverse collection of chemically modified oligonucleotides. | Combinatorial chemistry, solid-phase synthesis. |

| Assay Miniaturization | Scaling down the assay to 96, 384, or 1536-well plate formats. | Liquid handling robotics, microplates. nih.gov |

| Screening Execution | Automated testing of the library against the biological target. | Robotic plate handlers, automated readers (e.g., fluorescence, luminescence). |

| Data Analysis & Hit Identification | Statistical analysis to identify "hits" with significant activity. | Specialized software, bioinformatics tools. labkey.com |

Addressing Challenges in Scalable and Cost-Effective Synthesis of Complex Oligonucleotide Analogues

While the synthesis of standard oligonucleotides has become routine, the scalable and cost-effective production of complex analogues like this compound remains a significant challenge. The multi-step chemical synthesis required for each modified building block, followed by the stepwise assembly of the oligonucleotide chain, is often time-consuming and expensive.

Current research is focused on several key areas to address these challenges:

Flow Chemistry: Moving from traditional batch synthesis to continuous flow processes, which can offer better control over reaction conditions and potentially reduce costs for large-scale production.

Enzymatic and Chemo-enzymatic Synthesis: Utilizing enzymes, such as polymerases and ligases, to synthesize modified oligonucleotides. This approach can offer high stereoselectivity and avoid the need for complex protecting group chemistry.

Table of Compound Names

| EINECS Number | Full Chemical Name |

| 278-845-1 | 3'-adenylic acid, 5'-o-(bis(4-methoxyphenyl)phenylmethyl)-p-(2-chlorophenyl)-2'-deoxy-n-(2-methyl-1-oxopropyl)guanylyl-(3'.5')-n-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester ontosight.ai |

Q & A

Q. What are the standard analytical techniques for characterizing Einecs 278-845-1, and how can researchers ensure reproducibility in their findings?

Answer: Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. To ensure reproducibility, document all instrument parameters (e.g., solvent systems, column types, temperature gradients) and adhere to validated protocols. Cross-reference spectral data with published literature and include raw data in supplementary materials for peer validation .

Q. What are the key considerations for synthesizing this compound in a laboratory setting to achieve high purity?

Answer: Synthesis requires strict control of reaction conditions (temperature, solvent purity, catalyst-to-substrate ratios) and iterative purification steps (e.g., recrystallization, column chromatography). For novel compounds, provide detailed synthetic pathways, including yields at each stage and characterization data for intermediates. For known compounds, cite prior literature methods and confirm identity through comparative spectral analysis .

Q. How should researchers design a stability study for this compound under different environmental conditions?

Answer: Use accelerated stability testing by exposing the compound to stressors like heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC or spectrophotometry at fixed intervals. Include control samples and replicate experiments to account for variability. Statistical tools like regression analysis can model degradation kinetics and predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., solubility, melting point) for this compound across studies?

Answer: Conduct meta-analyses to identify methodological differences (e.g., solvent polarity, heating rates in melting point determination). Replicate experiments under standardized conditions, using traceable reference materials. Apply error-propagation analysis to quantify uncertainties and use platforms like Bland-Altman plots to visualize inter-study variability .

Q. What experimental design parameters are critical for studying reaction mechanisms involving this compound under heterogeneous catalysis?

Answer: Control catalyst surface area, pore size, and activation protocols. Use in-situ spectroscopic techniques (e.g., FTIR, XAS) to monitor intermediate species. Employ kinetic isotope effects (KIE) or isotopic labeling to trace reaction pathways. Statistical design of experiments (DoE) can optimize variables like pressure and temperature while minimizing confounding factors .

Q. How can computational models complement experimental data to predict the behavior of this compound in complex matrices?

Answer: Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to study solvation effects. Validate models against experimental data (e.g., partition coefficients, binding affinities). Use sensitivity analysis to identify key variables affecting predictive accuracy and report confidence intervals for computational outputs .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

Answer: Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify outliers or non-linear patterns. Always report p-values, effect sizes, and power analysis to support claims .

Q. How should researchers address potential biases in spectroscopic data interpretation for this compound?

Answer: Implement blinding protocols during spectral analysis to prevent confirmation bias. Use independent validation by multiple analysts and cross-correlate data with orthogonal techniques (e.g., XRD for crystallinity). For quantitative analysis, apply chemometric methods like principal component analysis (PCA) to deconvolute overlapping signals .

Handling Discrepancies and Ethical Considerations

Q. What steps should be taken if experimental results for this compound conflict with theoretical predictions?

Answer: Re-examine assumptions in the theoretical model (e.g., solvent effects, transition state approximations). Perform sensitivity analyses to test robustness. If discrepancies persist, publish negative results with transparent documentation of methods and raw data to aid community-driven resolution .

Q. How can researchers ensure ethical rigor when designing in vivo studies involving this compound?

Answer: Follow institutional animal care guidelines (e.g., ARRIVE) for sample size justification, humane endpoints, and randomization. Include positive and negative controls to validate assay specificity. For human-derived samples, obtain informed consent and anonymize data. Disclose all conflicts of interest in publications .

Data Presentation and Reproducibility

- Tables : Include raw and processed data (e.g., kinetic constants, spectral peaks) with standard deviations. Use SI units and annotate outliers.

- Figures : Label axes clearly (compound, units) and provide high-resolution spectra/chromatograms in supplementary materials.

- Reproducibility Checklist : Document reagent lot numbers, instrument calibration dates, and software versions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.